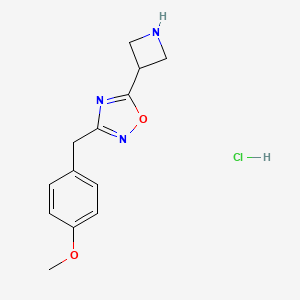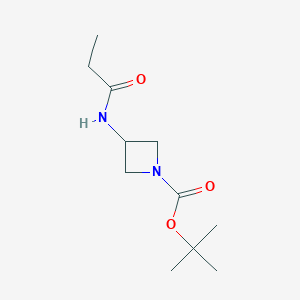
3-(Propionamido)azetidina-1-carboxilato de tert-butilo
Descripción general
Descripción
tert-butyl 3-propanamidoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is primarily used for research purposes and is not intended for human or veterinary use. The compound consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. It serves as a versatile building block in medicinal chemistry for the creation of various biologically active molecules.
Aplicaciones Científicas De Investigación
tert-butyl 3-propanamidoazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including antitumor agents and enzyme inhibitors.
Synthesis of Azetidine-3-carboxylic Acid Derivatives: These derivatives are valuable in medicinal chemistry and have been used in the development of sphingosine-1-phosphate receptor agonists, potential treatments for multiple sclerosis.
Preparation of Chiral Amino Acid Derivatives: The compound is utilized as a reagent in the preparation of chiral amino acid derivatives, crucial for synthesizing peptides and proteins with specific biological activities.
Drug Discovery and Development: It plays a significant role in synthesizing drug candidates containing the azetidine-3-carboxylic acid fragment, a common feature in many pharmaceutical agents.
Chemical Synthesis Research: The compound is used in various research areas, including life science, material science, and analytical chemistry, due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-propanamidoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-propanamidoazetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-propanamidoazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different functionalized azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of azetidine.
Reduction: Amine derivatives.
Substitution: Functionalized azetidine derivatives with various substituents.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-propanamidoazetidine-1-carboxylate involves its role as a precursor in synthesizing biologically active molecules. It acts by participating in chemical reactions that modify its structure, leading to the formation of compounds that interact with specific molecular targets and pathways. These interactions can regulate cell proliferation, migration, and survival, making the compound valuable in developing treatments for inflammatory diseases, autoimmunity, and cancer.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- Methyl 1-Boc-azetidine-3-carboxylate
- 1-Boc-3-piperidone
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-butyl 3-propanamidoazetidine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile building block in medicinal chemistry. Its ability to undergo various chemical reactions and form biologically active molecules makes it a valuable compound in drug discovery and development.
Propiedades
IUPAC Name |
tert-butyl 3-(propanoylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-5-9(14)12-8-6-13(7-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFRYCYZXHGNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



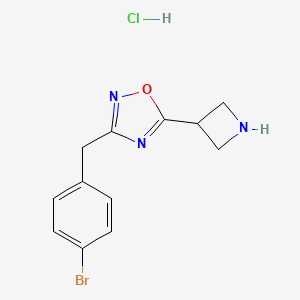
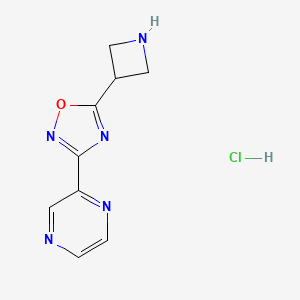
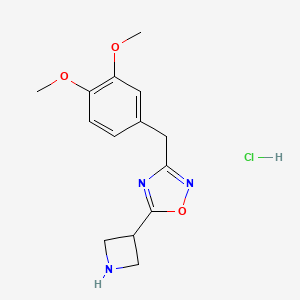
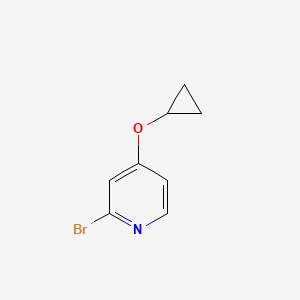
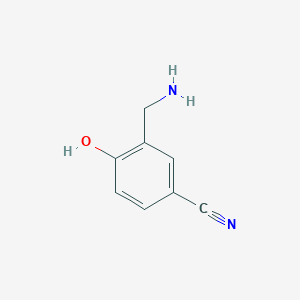
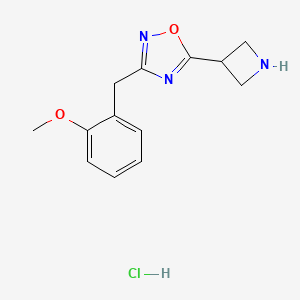
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)

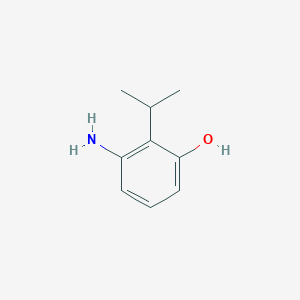

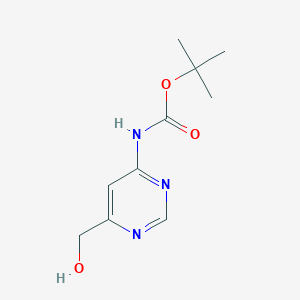
![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)
